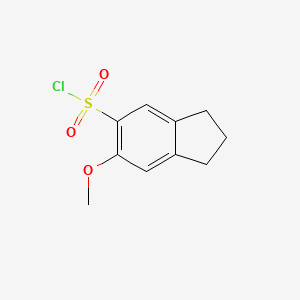

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

Description

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is a sulfonyl chloride derivative featuring a partially saturated indene core. Its structure includes a methoxy (-OCH₃) substituent at position 6 and a sulfonyl chloride (-SO₂Cl) group at position 5. This compound is primarily utilized in organic synthesis as a reactive intermediate for forming sulfonamides, sulfonate esters, and other functionalized derivatives . Its molecular formula is C₁₀H₁₁ClO₃S, with a molecular weight of 247.71 g/mol (calculated based on analogous compounds). The methoxy group acts as an electron-donating substituent, influencing reactivity and stability compared to other analogs.

Properties

IUPAC Name |

6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-14-9-5-7-3-2-4-8(7)6-10(9)15(11,12)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOLEHYHMOBNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCC2=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88040-92-0 | |

| Record name | 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxy-2,3-dihydro-1H-indene.

Sulfonylation: The indene derivative is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the 5-position of the indene ring.

Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often at low temperatures, to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.

Reactor Design: Specialized reactors are used to maintain precise temperature and pressure conditions.

Purification: The crude product is purified using techniques such as recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Aldehydes/Carboxylic Acids: Formed by the oxidation of the methoxy group.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

This compound serves as a crucial reagent in organic synthesis. It is primarily utilized to introduce sulfonyl groups into various organic molecules, facilitating the formation of sulfonamide derivatives, which are essential in medicinal chemistry. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles, thus enabling the synthesis of diverse sulfonyl-containing compounds.

Synthetic Routes

The synthesis of 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the sulfonylation of 6-methoxy-2,3-dihydro-1H-indene using chlorosulfonic acid under controlled conditions to minimize side reactions and maximize yield.

Biological Applications

Medicinal Chemistry

The indene scaffold is recognized for its potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Research indicates that derivatives of this compound can exhibit selective inhibition of cyclooxygenase enzymes (COX), which are critical targets in pain and inflammation management .

Antimicrobial and Anticancer Properties

Studies have highlighted the biological activity of related indene compounds, suggesting that this compound may possess antimicrobial and anticancer properties due to its ability to interact with various biological targets. Ongoing research aims to explore these potential therapeutic effects further.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is employed in manufacturing specialty chemicals and materials. Its reactivity allows for the development of new materials with tailored properties, which can be utilized in various applications ranging from pharmaceuticals to advanced materials science.

Study on COX Inhibition

A study evaluated several analogues based on the indene structure for their ability to inhibit COX enzymes selectively. The results indicated that modifications at specific positions on the indene ring could enhance selectivity and potency against COX-1 without affecting COX-2 activity significantly .

Anticancer Screening

Another research effort focused on synthesizing derivatives linked to thiazole and formazan structures with the indene core. These compounds underwent anticancer screening, revealing promising activity against various cancer cell lines, highlighting the potential of indene derivatives as anticancer agents .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The methoxy group can also participate in various chemical transformations, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Biological Activity

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H11ClO3S

- Molecular Weight : 246.71 g/mol

The compound contains a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis and biological interactions.

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which acts as a highly electrophilic site. This allows the compound to engage in nucleophilic substitutions, forming covalent bonds with various biological targets. Notably, it has been shown to interact with:

- Carbonic Anhydrase II : A crucial enzyme involved in physiological processes such as acid-base balance and respiration.

- Retinoic Acid Receptor Alpha : Suggests potential roles in modulating gene expression and cellular differentiation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The sulfonamide group can inhibit bacterial growth by interfering with folate synthesis pathways.

Antioxidant Activity

Studies have shown that compounds similar to this compound possess antioxidant activities, which may contribute to their therapeutic potential against oxidative stress-related diseases.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonamide | Sulfonamide | Antimicrobial, anticancer |

| 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonic acid | Sulfonic acid | Antimicrobial |

| 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonate | Sulfonate | Limited studies on biological activity |

This table highlights the structural variations and associated biological activities of compounds related to this compound.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various sulfonyl derivatives including this compound demonstrated effective inhibition against multiple bacterial strains. The mechanism was linked to the disruption of bacterial folate metabolism.

- Cancer Cell Line Research : In vitro studies on cancer cell lines indicated that this compound could induce apoptosis through the activation of caspase pathways. The results suggest a potential role in cancer therapy as an adjunct treatment.

- Insecticidal Activity : Recent investigations have also suggested that derivatives of this compound display insecticidal properties, which could be leveraged in agricultural applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride in laboratory settings?

- Answer : The compound is typically synthesized via chlorosulfonation of a methoxy-substituted indene precursor using chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere). Key steps include:

- Precursor preparation : 6-Methoxy-2,3-dihydro-1H-indene is first synthesized via Friedel-Crafts alkylation or cyclization of appropriate aryl precursors.

- Chlorosulfonation : Reacting the indene derivative with chlorosulfonic acid in a non-polar solvent (e.g., dichloromethane) to introduce the sulfonyl chloride group.

- Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Monitor reaction progress via TLC and confirm structure with NMR and FT-IR .

Q. How should researchers handle and store this compound safely?

- Answer :

- Handling : Use corrosion-resistant equipment (glass or PTFE) under a fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid contact with water or bases to prevent hydrolysis.

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to minimize moisture absorption. Shelf life: 6–12 months under optimal conditions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Answer :

- NMR : ¹H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and ¹³C NMR (confirm indene backbone and sulfonyl chloride).

- FT-IR : Peaks at ~1370 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch).

- Mass Spectrometry : ESI-MS or EI-MS to detect molecular ion [M]⁺ at m/z 246.7.

- Elemental Analysis : Verify C, H, Cl, S content (±0.3% tolerance) .

Advanced Research Questions

Q. How to design experiments to evaluate its retinoic acid receptor alpha (RARα) agonist activity?

- Answer :

- Assay Design : Use RARα-transfected HEK293 cells with a luciferase reporter system under a retinoic acid response element (RARE).

- Dose-Response : Test concentrations (0.1–100 µM) alongside positive controls (e.g., all-trans retinoic acid). Measure luminescence after 24–48 hours.

- Validation : Perform competitive binding assays using fluorescently labeled RARα ligands. Analyze EC₅₀ values and compare with known agonists .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Answer :

- Orthogonal Assays : Cross-validate antimicrobial activity (e.g., Staphylococcus aureus MIC assays) with antioxidant capacity (DPPH radical scavenging).

- Purity Checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities.

- Metabolite Interference : Incubate compound with liver microsomes to assess metabolic stability.

- Structural Confirmation : X-ray crystallography to verify stereochemistry, as minor enantiomers may exhibit divergent activities .

Q. How to investigate its carbonic anhydrase II (CA-II) inhibition mechanism?

- Answer :

- Kinetic Studies : Use a stopped-flow apparatus to measure CA-II activity (CO₂ hydration rate) with varying substrate (4-nitrophenyl acetate) and inhibitor concentrations. Generate Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

- Crystallography : Co-crystallize CA-II with the compound (5–10 mM) and resolve structure via X-ray diffraction (1.5–2.0 Å resolution). Identify key binding residues (e.g., His64, Zn²⁺ coordination) .

Q. What are the key considerations in derivatizing this compound for structure-activity relationship (SAR) studies?

- Answer :

- Functionalization : React the sulfonyl chloride with amines (e.g., benzylamine) to form sulfonamides or with thiols for sulfonates. Optimize reaction conditions (DMF, 60°C, 12 hours).

- SAR Parameters : Compare derivatives for:

- Electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.

- Steric effects (e.g., ortho-substituted aryl groups) on CA-II binding.

- Biological Testing : Prioritize derivatives with >50% inhibition in primary screens for secondary validation (e.g., IC₅₀ determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.